4-(4-Phenylpiperazin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Phenylpiperazin-1-yl)butanoic acid” is a compound with the molecular formula C14H20N2O2 and a molecular weight of 248.3208 . It is also known by its IUPAC name 4-oxo-4-(4-phenyl-1-piperazinyl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O3/c17-13(6-7-14(18)19)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,18,19) . This indicates the presence of a phenylpiperazine moiety attached to a butanoic acid group.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The melting point is 162–165 °C . The IR ranges (ATR, cm−1) are: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
4-(4-Phenylpiperazin-1-yl)butanoic acid and its derivatives have been explored for their potential as anticonvulsant agents. A study by Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from this chemical structure, showing broad spectra of anticonvulsant activity across various preclinical seizure models, such as the maximal electroshock test and the subcutaneous pentylenetetrazole test. These compounds demonstrated a high protective index and better safety profiles compared to certain clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Inhibitory Potential Against Urease Enzyme
The compound has also been investigated for its potential as a urease inhibitor. Nazir et al. (2018) studied indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, revealing these molecules to be potent urease inhibitors. This research suggests potential applications in therapeutic drug design (Nazir et al., 2018).
Modulation of TRPV1 Channels
Research by Aiello et al. (2016) identified 4-(thiophen-2-yl)butanoic acid as a key molecule for the modulation of Transient Receptor Potential Vanilloid Type-1 (TRPV1) channels. The study synthesized a new class of amides based on this structure, showing activation and desensitization potencies on TRPV1 channels. This research indicates its potential use in treating pain and conditions related to TRPV1 channel dysfunction (Aiello et al., 2016).
Acetylcholinesterase Inhibition
Saeedi et al. (2019) explored arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors. These compounds showed significant inhibitory activity against acetylcholinesterase, suggesting their potential use in conditions like Alzheimer's disease (Saeedi et al., 2019).
Electrochemical Synthesis
Nematollahi and Amani (2011) studied the electrochemical synthesis of phenylpiperazine derivatives, including this compound. This research provides insights into developing environmentally friendly and efficient methods for synthesizing these compounds (Nematollahi & Amani, 2011).
Treatment of Idiopathic Pulmonary Fibrosis
A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which are structurally related to this compound, were investigated by Procopiou et al. (2018) as potential therapeutic agents for idiopathic pulmonary fibrosis. This study highlights the compound's relevance in respiratory conditions (Procopiou et al., 2018).
Propiedades
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXISIOZCJFEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.